

2-Quinoxalinecarboxylic Acid: A Versatile Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: **2-Quinoxalinecarboxylic acid**

Cat. No.: **B048679**

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: **2-Quinoxalinecarboxylic acid** is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmaceutical agents. Its rigid, aromatic structure is a common feature in molecules designed to interact with various biological targets. Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making **2-quinoxalinecarboxylic acid** a molecule of significant interest in medicinal chemistry and drug discovery.^{[1][2][3][4][5]} This document provides detailed application notes and experimental protocols for the use of **2-quinoxalinecarboxylic acid** as a pharmaceutical intermediate.

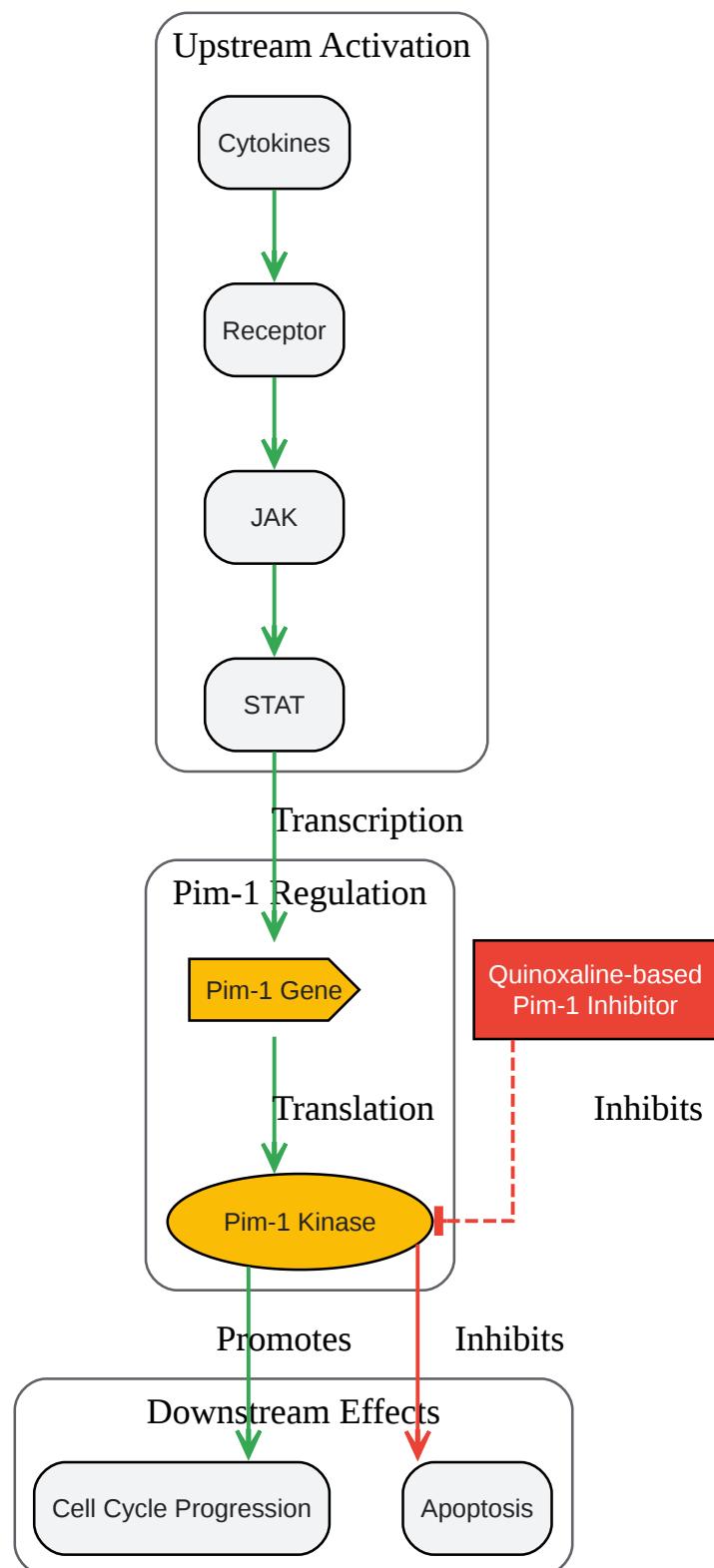
Application in Drug Development

2-Quinoxalinecarboxylic acid and its derivatives are key components in the development of targeted therapies. Two notable examples include inhibitors of Pim-1 kinase and Apoptosis Signal-regulating Kinase 1 (ASK1), both of which are implicated in cancer and inflammatory diseases.

Pim-1 Kinase Inhibitors

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.^[3] Its overexpression is associated with various cancers, making it an attractive target for anticancer drug development.^{[1][5]} Novel quinoxaline-2-carboxylic acid derivatives have been designed and synthesized as potent Pim-1 inhibitors.^[6] These compounds typically function by competing with ATP for the kinase's binding site, thereby inhibiting its activity and downstream signaling.

Pim-1 Signaling Pathway and Inhibition by Quinoxaline Derivatives



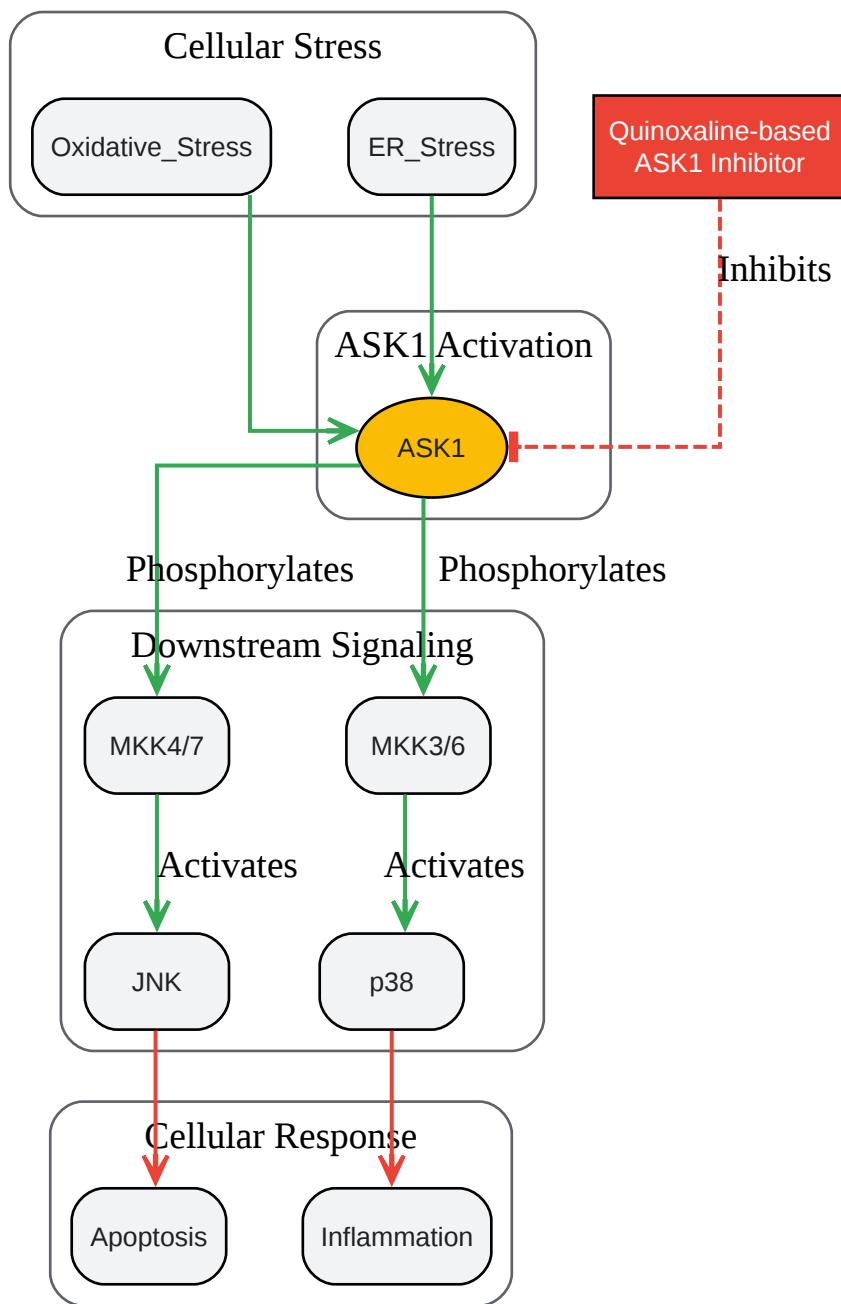
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Caption: Pim-1 signaling pathway and its inhibition.

ASK1 Inhibitors

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family. It is activated by various stressors, such as oxidative stress and endoplasmic reticulum (ER) stress, and plays a key role in inflammatory and apoptotic signaling pathways.^[7] Dysregulation of ASK1 has been implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Quinoxaline derivatives have been developed as potent and selective inhibitors of ASK1, offering a promising therapeutic strategy for these conditions.^{[7][8]}

ASK1 Signaling Pathway and Inhibition by Quinoxaline Derivatives

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Caption: ASK1 signaling cascade and its inhibition.

Experimental Protocols

The following section details the synthesis of **2-quinoxalinecarboxylic acid** and its subsequent conversion to quinoxaline-2-carboxamides, which are common precursors for

various pharmaceutical agents.

Synthesis of 2-Quinoxalinecarboxylic Acid

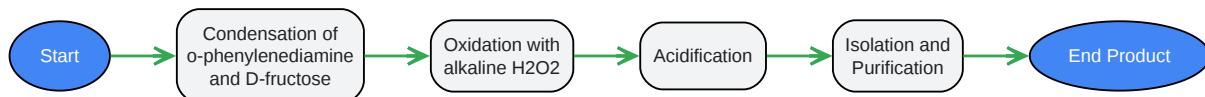
A common and efficient method for the synthesis of **2-quinoxalinecarboxylic acid** is through the condensation of o-phenylenediamine with a monosaccharide, followed by a mild oxidation step.[9] Another approach involves the reaction of 3,4-diaminobenzoic acid with a 1,2-dicarbonyl compound.[10]

Table 1: Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acid - Reaction Optimization[10]

Entry	Temperature (°C)	Time (min)	Solvent	Yield of Carboxylic Acid (%)	Yield of Decarboxylated Product (%)
1	230	10	5% HOAc	72	18
2	200	10	5% HOAc	72	10
3	170	10	5% HOAc	62	5
4	150	10	5% HOAc	64	4
5	130	10	5% HOAc	21	Not Isolated
6	150	60	5% HOAc	86	-

Protocol 1: Synthesis of **2-Quinoxalinecarboxylic Acid** via Oxidative Cyclization[9]

Workflow for the Synthesis of **2-Quinoxalinecarboxylic Acid**



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Caption: Synthesis of **2-Quinoxalinecarboxylic Acid**.

Materials:

- o-phenylenediamine
- D-fructose
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂) (30% solution)
- Hydrochloric acid (HCl)
- Ethanol
- Water

Procedure:

- Condensation: In a round-bottom flask, dissolve o-phenylenediamine and D-fructose in a mixture of ethanol and water. Reflux the mixture for 4-6 hours.
- Oxidation: Cool the reaction mixture to room temperature. Slowly add a solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide while maintaining the temperature below 40°C. Stir the mixture for 12-16 hours at room temperature.
- Acidification: Carefully acidify the reaction mixture with hydrochloric acid to a pH of 2-3. A precipitate will form.
- Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude **2-quinoxalinecarboxylic acid** can be further purified by recrystallization from a suitable solvent such as ethanol. The oxidative cyclization of o-phenylenediamine with D-fructose yields 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline with a 46% yield, which upon oxidation with alkaline hydrogen peroxide gives quinoxaline-2-carboxylic acid with a 50% yield.[9]

Synthesis of Quinoxaline-2-Carboxamides

Quinoxaline-2-carboxamides are typically synthesized by coupling **2-quinoxalinecarboxylic acid** with a desired amine using a coupling agent.

Table 2: Synthesis of Quinoxaline Derivatives (9a-9d) from **2-Quinoxalinecarboxylic Acid**[7]

Compound	Starting Amine	Coupling Agent	Base	Solvent	Reaction Time (h)	Yield (%)
9a	8a	T ₃ P	Et ₃ N	CH ₂ Cl ₂	6-12	24.3-83.2
9b	8b	T ₃ P	Et ₃ N	CH ₂ Cl ₂	6-12	24.3-83.2
9c	8c	T ₃ P	Et ₃ N	CH ₂ Cl ₂	6-12	24.3-83.2
9d	8d	T ₃ P	Et ₃ N	CH ₂ Cl ₂	6-12	24.3-83.2

Protocol 2: General Procedure for the Synthesis of Quinoxaline-2-Carboxamides[7]

Materials:

- **2-Quinoxalinecarboxylic acid** (1.0 equiv.)
- Appropriate amine (1.0 equiv.)
- Propylphosphonic anhydride (T₃P) (50% solution in ethyl acetate, 4.0 equiv.)
- Triethylamine (Et₃N) (7.0 equiv.)
- Dichloromethane (CH₂Cl₂)

Procedure:

- Dissolve **2-quinoxalinecarboxylic acid** and the corresponding amine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon).
- Cool the mixture to 0°C in an ice bath.
- Add triethylamine, followed by the dropwise addition of the T₃P solution.

- Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired quinoxaline-2-carboxamide.

Conclusion

2-Quinoxalinecarboxylic acid is a highly valuable and versatile intermediate in the synthesis of a diverse range of pharmaceutically active compounds. The protocols and data presented herein provide a foundation for researchers and scientists in the field of drug development to utilize this important scaffold in the design and synthesis of novel therapeutic agents. The continued exploration of quinoxaline chemistry promises to yield new and improved treatments for a variety of diseases.

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